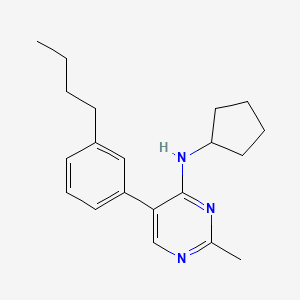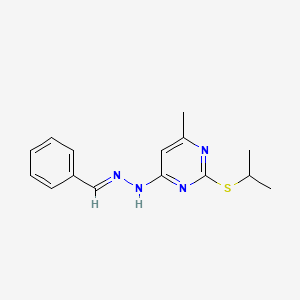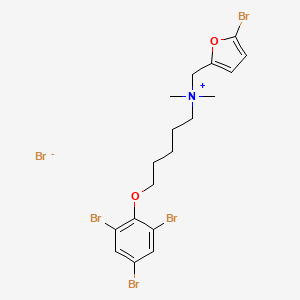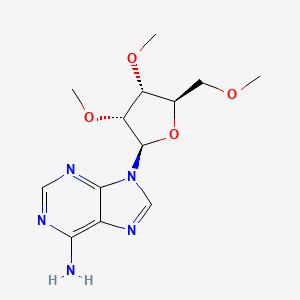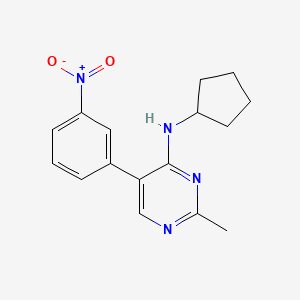
5-Methyl-3-(4-methylbenzene-1-sulfonyl)-2-phenylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-(4-methylbenzene-1-sulfonyl)-2-phenylfuran is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a methyl group, a phenyl group, and a 4-methylbenzene-1-sulfonyl group. Furan derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.
Méthodes De Préparation
The synthesis of 5-Methyl-3-(4-methylbenzene-1-sulfonyl)-2-phenylfuran typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: The 4-methylbenzene-1-sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Substitution reactions: The methyl and phenyl groups can be introduced through various substitution reactions using appropriate alkylating and arylating agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
5-Methyl-3-(4-methylbenzene-1-sulfonyl)-2-phenylfuran undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Applications De Recherche Scientifique
5-Methyl-3-(4-methylbenzene-1-sulfonyl)-2-phenylfuran has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Mécanisme D'action
The mechanism of action of 5-Methyl-3-(4-methylbenzene-1-sulfonyl)-2-phenylfuran involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
5-Methyl-3-(4-methylbenzene-1-sulfonyl)-2-phenylfuran can be compared with other furan derivatives, such as:
2-Phenylfuran: Lacks the sulfonyl and methyl groups, resulting in different chemical and biological properties.
3-(4-Methylbenzene-1-sulfonyl)-2-phenylfuran: Similar structure but without the methyl group at the 5-position, leading to variations in reactivity and applications.
5-Methyl-2-phenylfuran:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
115563-21-8 |
|---|---|
Formule moléculaire |
C18H16O3S |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
5-methyl-3-(4-methylphenyl)sulfonyl-2-phenylfuran |
InChI |
InChI=1S/C18H16O3S/c1-13-8-10-16(11-9-13)22(19,20)17-12-14(2)21-18(17)15-6-4-3-5-7-15/h3-12H,1-2H3 |
Clé InChI |
PSVJVMVWSHVEAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=C2)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B12919840.png)
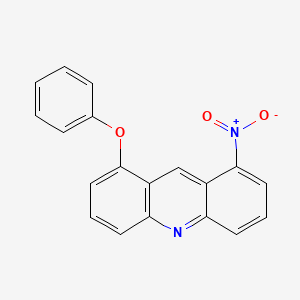
![5-Amino-2-{[(5-methylthiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12919844.png)
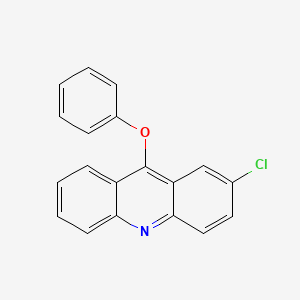
![6-(Furan-3-YL)-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyrazin-8-amine](/img/structure/B12919852.png)

